5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE HYDROCHLORIDE

Description

Structural and Functional Attributes

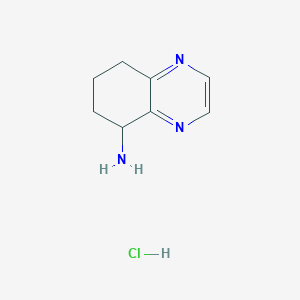

The molecular formula of the base amine is C₈H₁₁N₃ , with a calculated molecular weight of 149.19 g/mol for the free base. The hydrochloride salt adds a stoichiometric equivalent of HCl, yielding a molecular weight of 185.65 g/mol (C₈H₁₂ClN₃). Key structural features include:

- A bicyclic framework with nitrogen atoms at positions 1 and 4 of the pyrazine ring.

- A chiral center at position 5 due to the amine substituent, enabling enantioselective interactions in biological systems.

- Planar aromatic regions facilitating π-π stacking and hydrogen-bonding interactions.

| Property | Value |

|---|---|

| IUPAC Name | (5R/S)-5,6,7,8-Tetrahydroquinoxalin-5-amine hydrochloride |

| Molecular Formula | C₈H₁₁N₃·HCl |

| Molecular Weight | 185.65 g/mol (calculated) |

| Parent Compound | Quinoxaline |

| Classification | Heterocyclic amine, Azine |

Taxonomically, the compound falls under diazines (six-membered rings with two nitrogen atoms) and more specifically within benzopyrazines due to the fused benzene ring. Its saturated structure places it in the tetrahydroquinoxaline subgroup, distinct from fully aromatic quinoxalines. This partial saturation modulates electronic properties, reducing aromaticity and enhancing flexibility for binding to biological targets.

Historical Context of Quinoxaline Derivatives in Heterocyclic Chemistry

Quinoxaline derivatives have played a pivotal role in heterocyclic chemistry since their discovery in the late 19th century. Early applications focused on their use as dyes and pigments , leveraging the conjugated π-system to absorb visible light. The unsubstituted quinoxaline scaffold was first synthesized in 1877 by Hugo Weidel through the condensation of o-phenylenediamine with glyoxal, a reaction that remains foundational in quinoxaline chemistry.

Evolution of Tetrahydroquinoxalines

The hydrogenation of quinoxalines to produce tetrahydro derivatives emerged in the mid-20th century, driven by the need to improve solubility and bioavailability for pharmaceutical applications. Catalytic hydrogenation using palladium or platinum catalysts under high-pressure H₂ became the standard method for synthesizing tetrahydroquinoxalines. For example, the reduction of quinoxaline (C₈H₆N₂) yields 5,6,7,8-tetrahydroquinoxaline (C₈H₁₀N₂), a precursor for further functionalization. The introduction of chiral catalysts in the 1980s enabled enantioselective synthesis of amines like 5,6,7,8-tetrahydroquinoxalin-5-amine, expanding their utility in asymmetric catalysis and drug design.

Modern Applications and Derivatives

In medicinal chemistry, tetrahydroquinoxaline amines gained prominence as kinase inhibitors and antimicrobial agents due to their ability to mimic natural substrates and disrupt enzymatic activity. The hydrochloride salt form, exemplified by 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride, became a standard for improving water solubility in biological assays. Recent advances have focused on structural modifications to enhance binding affinity, such as halogenation or alkylation of the aromatic ring.

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoxalin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h4-6H,1-3,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUIKLAOPWENMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC=CN=C2C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoxalin-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: It can be further reduced to form tetrahydroquinoxaline derivatives.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Tetrahydroquinoxaline derivatives.

Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

Scientific Research Applications

5,6,7,8-Tetrahydroquinoxalin-5-amine hydrochloride has been explored for various applications in scientific research:

Medicinal Chemistry

The compound has shown promise as a therapeutic agent due to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may possess:

- Antitumor Properties : Studies suggest it can inhibit tubulin polymerization, crucial for cancer cell proliferation.

- Antimicrobial Activity : Investigated for its potential to combat bacterial infections.

The compound's mechanism of action involves modulating biological pathways by binding to specific enzymes or receptors. This interaction can lead to various biological effects, including:

Chemical Synthesis

Used as a building block for synthesizing more complex molecules in organic chemistry, contributing to the development of new compounds with desired biological activities .

Case Studies and Research Findings

-

Antitumor Activity :

- A study demonstrated that derivatives of 5,6,7,8-tetrahydroquinoxalin-5-amine could inhibit cancer cell growth by targeting tubulin polymerization pathways.

-

Mechanistic Studies :

- Research involving enzyme assays has shown that this compound can effectively modulate enzyme activities linked to metabolic disorders.

- Synthesis Innovations :

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table compares key parameters of 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride with structurally related bicyclic amine hydrochlorides:

Key Differences

Core Structure: Quinoxaline derivatives (e.g., 5,6,7,8-tetrahydroquinoxaline) contain a pyrazine ring fused to benzene, offering unique electronic properties for catalysis or receptor binding . Quinoline and isoquinoline derivatives (e.g., tetrahydroquinolin-8-amine) have a pyridine ring fused to benzene, differing in nitrogen position, which affects solubility and biological activity .

Synthesis: Tetrahydroquinoxaline amines may involve triflation followed by Suzuki coupling or N-oxide reduction . Quinoline derivatives often employ palladium-catalyzed cross-coupling or enantioselective amination .

Applications: Tetrahydroquinoxaline derivatives are explored as intermediates in kinase inhibitors or antimicrobial agents due to their planar aromatic systems . Tetrahydroisoquinoline amines (e.g., GLPBIO’s product) are used in neurological research, targeting receptors like dopamine or serotonin .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., tetrahydroquinolin-8-amine dihydrochloride) exhibit higher aqueous solubility than free bases, critical for drug formulation .

- pKa: Quinoline derivatives (e.g., pKa ~8.93 for tetrahydroquinolin-8-amine) show basicity suitable for protonation in physiological conditions .

Research Findings and Data

- Synthetic Challenges: Tetrahydroquinoxaline amines require precise control during cyclocondensation to avoid byproducts like tetrahydroquinoxalinones .

- Biological Activity: Isoquinoline derivatives demonstrate higher binding affinity to CNS targets compared to quinoline analogs, attributed to their rigid conformations .

Biological Activity

5,6,7,8-Tetrahydroquinoxalin-5-amine hydrochloride is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various therapeutic applications based on recent research findings.

Overview of the Compound

- Chemical Formula : C8H11N3·HCl

- CAS Number : 2375274-61-4

- Molecular Weight : 185.65 g/mol

5,6,7,8-Tetrahydroquinoxalin-5-amine hydrochloride is a derivative of quinoxaline, a bicyclic compound that exhibits a range of biological properties. Its synthesis typically involves the catalytic hydrogenation of quinoxaline derivatives under specific conditions to yield high purity and yield.

The biological activity of 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets:

- P2X1 Purinoceptor Antagonism : The compound acts as an antagonist at P2X1 receptors, which are involved in smooth muscle contraction and have implications in male contraception.

- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- PARP-1 Inhibition : Research indicates that quinoxaline derivatives can serve as PARP-1 inhibitors. The IC50 values for various derivatives were reported in the nanomolar range (2.31–57.35 nM), suggesting significant antiproliferative activity against cancer cell lines .

- Cell Cycle Arrest : In vitro studies demonstrated that treatment with certain derivatives led to cell cycle arrest at the G2/M phase in MDA-MB-436 breast cancer cells .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| Compound 5 | 2.57 | Best antiproliferative activity |

| Olaparib | 4.40 | Reference drug |

| Compound 4 | 13.27 | Weaker antitumor activity |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential for development into therapeutic agents for infectious diseases .

Case Studies and Research Findings

-

Antiproliferative Activity Study :

- A study evaluated the antiproliferative effects of multiple quinoxaline derivatives on breast cancer cells. The results indicated that certain modifications on the quinoxaline core could enhance its inhibitory potency against PARP-1 and cancer cell proliferation .

- The study utilized an MTT assay to determine cell viability and apoptosis assays to assess the mechanism of cell death.

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations for 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride?

- The compound contains a tetrahydroquinoxaline backbone with a stereogenic center at the 5-position. The (S)-enantiomer is often prioritized in synthesis due to its relevance in chiral ligand design. Structural confirmation requires techniques like X-ray crystallography or NOESY NMR to resolve stereochemistry and verify hydrogenation patterns in the tetrahydro ring .

Q. How can researchers verify the purity and stability of this compound under laboratory conditions?

- Purity is typically assessed via HPLC with UV detection (λ = 254 nm) or LC-MS. Stability studies should include thermal gravimetric analysis (TGA) to monitor decomposition temperatures and accelerated degradation tests under varying pH, humidity, and light exposure. Note that decomposition products may include nitrogen oxides and carbon monoxide .

Q. What safety protocols are recommended for handling 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride?

- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizers due to incompatibility risks. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste regulations. Emergency procedures for inhalation or skin exposure include immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for racemic mixtures of this compound?

- Chiral resolving agents (e.g., tartaric acid derivatives) or chiral stationary phases in HPLC are effective. For large-scale resolution, dynamic kinetic resolution (DKR) using transition-metal catalysts (e.g., Ru-based) can enantioselectively hydrogenate intermediates while retaining stereochemical fidelity .

Q. What methodologies enable the synthesis of derivatives with modified amine or aromatic groups?

- N-alkylation: React with alkyl halides in DMF using K₂CO₃ as a base.

- Aromatic substitution: Introduce substituents via Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) on halogenated precursors.

- Complexation: Derivatize with phosphorus-containing groups (e.g., diphosphines) to create ligands for transition-metal catalysts .

Q. How does this compound perform as a ligand in catalytic systems for polymer synthesis?

- Iron(II) complexes with tetrahydroquinoxaline-amine ligands show high activity in ε-caprolactone ring-opening polymerization (ROP). Optimize reaction conditions (solvent: toluene, temperature: 80°C, [monomer]/[catalyst] = 200:1) to achieve polydispersity indices (PDI) <1.2 and >90% conversion in 24 hours .

Q. What analytical techniques are critical for studying its coordination chemistry and chiroptical properties?

- Coordination studies: Use UV-Vis spectroscopy to monitor metal-ligand charge transfer (MLCT) bands and cyclic voltammetry to assess redox behavior.

- Chiroptical analysis: Circular dichroism (CD) and circularly polarized luminescence (CPL) quantify enantioselective interactions in iridium(III) complexes .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding the compound’s stability in aqueous solutions. How can this be resolved experimentally?

- Conduct pH-dependent stability assays (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS and compare half-lives. Evidence suggests instability above pH 9 due to amine deprotonation and oxidative ring-opening .

Q. Discrepancies in catalytic efficiency between studies may arise from ligand purity. How can this variable be controlled?

- Standardize ligand synthesis using chiral HPLC to ensure >99% enantiomeric excess (ee). Validate purity with elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS). Reproduce catalytic trials under inert atmospheres to exclude oxygen interference .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular formula | C₉H₁₄ClN₃ (free base: C₉H₁₂N₂) | |

| Melting point | 184°C (decomposes) | |

| Stability | Hygroscopic; store at −20°C under N₂ |

Table 2. Representative Catalytic Applications

| Application | Conditions | Outcome | Reference |

|---|---|---|---|

| ε-Caprolactone ROP | Toluene, 80°C, Fe(II) catalyst | PDI: 1.1, Mn: 15,000 g/mol | |

| Asymmetric hydrogenation | H₂ (50 bar), Ru-BINAP complex | 92% ee, TON: 1,000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.